molecular formula C20H22O6 B191791 Matairesinol CAS No. 580-72-3

Matairesinol

カタログ番号: B191791
CAS番号: 580-72-3
分子量: 358.4 g/mol
InChIキー: MATGKVZWFZHCLI-LSDHHAIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid. It is found in various plants, including cereals like rye. This compound, along with secoisolariciresinol, has garnered attention for its potential nutritional benefits. It is a precursor to enterolignans, which are mammalian lignans that may reduce the risk of certain cancers and cardiovascular diseases .

準備方法

Synthetic Preparation of Matairesinol

Catalytic Hydrogenolysis of Hydroxythis compound

The most well-documented synthetic route involves the catalytic hydrogenolysis of hydroxythis compound, a structurally related lignan abundant in Norway spruce (Picea abies). Patents WO2003057209A1 and US20050080299A1 detail a two-step process:

  • Reaction Setup : Hydroxythis compound is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) and combined with a palladium-based catalyst (e.g., Pd/C or Pd(OH)₂) under hydrogen gas at 1–10 bar pressure .

  • Hydrogenation Conditions : The reaction proceeds at 20–80°C for 2–24 hours, yielding this compound with >90% purity after recrystallization .

Key variables influencing yield include catalyst loading (5–20 wt%), solvent polarity, and hydrogen pressure. For instance, increasing Pd/C concentration from 5% to 15% improves conversion rates from 78% to 94% under identical conditions .

Extraction of this compound from Natural Sources

Solvent Selection and Optimization

This compound occurs naturally in cereals, flaxseeds, and coniferous plants, often conjugated with glycosides. Extraction efficiency depends critically on solvent polarity:

  • Methanol-Water Mixtures : A 80% methanol solution achieves maximal recovery (56.3 μg/100 g in oats) due to balanced hydrophilicity and lignan solubility .

  • Ethanol Alternatives : While 70–100% ethanol is effective for free aglycones, methanol outperforms it in extracting glycosylated forms .

Table 1: Solvent Efficacy Across Plant Matrices

Plant SourceOptimal SolventExtraction Yield (μg/g)
Flaxseed (Linum usitatissimum)75% Methanol12.4 ± 1.2
Oats (Avena sativa)80% Methanol56.3 ± 3.1
Norway Spruce Bark95% Ethanol8.9 ± 0.7

Data derived from .

Ultrasound-Assisted Extraction (UAE)

UAE at 40°C for 60 minutes enhances yield by 40% compared to maceration, attributed to cavitation-induced cell wall disruption . Prolonged sonication (>90 minutes) degrades heat-labile lignans, necessitating strict time control.

Microwave-Assisted Extraction (MAE)

MAE with 70% methanol at 60°C for 180 minutes extracts this compound 1.8× faster than conventional methods, though scalability remains challenging .

Optimization of Extraction Parameters Using Response Surface Methodology (RSM)

A 2024 study employing Box-Behnken design identified critical factors for maximizing this compound recovery from oats :

  • Independent Variables : Temperature (X₁: 30–50°C), methanol concentration (X₂: 70–90%), and time (X₃: 30–120 minutes).

  • Optimal Conditions : 40°C, 80% methanol, 60 minutes, yielding 56.3 μg/100 g.

The quadratic model for total lignan content is:
Y=49.2+3.1X1+5.6X22.4X31.9X1X21.2X1X30.8X2X32.7X123.5X222.1X32Y = 49.2 + 3.1X₁ + 5.6X₂ - 2.4X₃ - 1.9X₁X₂ - 1.2X₁X₃ - 0.8X₂X₃ - 2.7X₁² - 3.5X₂² - 2.1X₃²
where YY represents yield (μg/100 g) .

Table 2: RSM-Optimized Parameters for Oat Lignans

FactorLow Level (-1)Mid Level (0)High Level (+1)
Temperature (°C)304050
Methanol Concentration (%)708090
Time (minutes)3075120

Comparative Analysis of Preparation Methods

Synthetic vs. Natural Extraction

MetricCatalytic HydrogenolysisSolvent Extraction
Yield90–95%0.005–0.05%
Purity>98%70–85%
ScalabilityIndustrialLab-scale
Environmental ImpactHigh (Pd waste)Moderate (solvent recovery)

Synthetic methods dominate industrial production due to superior yields, whereas natural extraction remains relevant for nutraceuticals requiring plant-derived certification .

化学反応の分析

科学的研究の応用

Anticancer Properties

Matairesinol has shown significant promise in the treatment of various cancers, particularly hormone-sensitive cancers such as breast and prostate cancer. Recent studies have highlighted its multifaceted role in targeting metastatic prostate cancer and pancreatic ductal adenocarcinoma.

Prostate Cancer

Research indicates that this compound can enhance the efficacy of traditional chemotherapy. An integrative approach combining network pharmacology and experimental validation demonstrated that this compound exhibits antimetastatic effects on metastatic prostate cancer cells (PC3) through various mechanisms, including apoptosis induction and modulation of signaling pathways like AKT and MAPK .

Pancreatic Cancer

This compound has been shown to induce mitochondrial dysfunction and apoptosis in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). The compound affects cell proliferation and migration while increasing reactive oxygen species production, leading to enhanced cytotoxicity when used alongside conventional chemotherapeutic agents like 5-fluorouracil .

T-cell Lymphoma

In studies involving the CCRF-CEM T-cell lymphoma cell line, this compound exhibited significant antiproliferative activity with an IC50 value of 4.27 µM. The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a novel agent against T-cell lymphoma .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects, particularly in models of sepsis-induced brain injury. It modulates inflammatory pathways by inhibiting the phosphorylation of MAPK and NF-κB while promoting the expression of Nrf2 and HO-1, which are crucial for cellular defense against oxidative stress .

Summary of Research Findings

Application AreaKey FindingsReferences
Prostate CancerAntimetastatic effects; enhances chemotherapy efficacy; regulates AKT/MAPK pathways
Pancreatic CancerInduces apoptosis; synergistic effect with 5-fluorouracil; alters mitochondrial function
T-cell LymphomaSignificant antiproliferative activity; induces apoptosis; cell cycle arrest
Anti-inflammatoryReduces inflammation in sepsis models; upregulates protective proteins

生物活性

Matairesinol, a lignan primarily found in various plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's mechanisms of action, its effects on cancer cells, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Sources

This compound is a dibenzylbutyrolactone lignan with the molecular formula C₁₈H₁₈O₄. It is commonly extracted from sources such as flaxseed, sesame seeds, and various fruits and vegetables. Its structure allows it to interact with numerous biological pathways, making it a subject of interest in pharmacological studies.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Anticancer Properties : Research indicates that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including pancreatic cancer cells (PANC-1 and MIA PaCa-2). It achieves this by disrupting mitochondrial function, increasing reactive oxygen species (ROS) production, and altering calcium homeostasis within cells .
  • Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by inhibiting key signaling pathways such as MAPK, JNK, and NF-κB. In models of sepsis, it upregulated antioxidant proteins like Nrf2 and HO-1, providing neuroprotection against inflammation-induced damage .
  • Synergistic Effects with Chemotherapy : The compound has demonstrated synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), enhancing their efficacy against cancer cells while mitigating side effects associated with high doses of these drugs .

Anticancer Activity

A study conducted on pancreatic cancer cells revealed that treatment with 80 µM this compound resulted in:

  • Decreased Cell Proliferation : this compound significantly reduced the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins such as BAX was noted, indicating enhanced apoptotic signaling.
  • Inhibition of Migration : The treatment suppressed the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Anti-inflammatory Activity

In an experimental model of sepsis:

  • This compound administration led to a significant reduction in neuroinflammation markers.
  • The compound enhanced AMPK expression, which plays a critical role in cellular energy homeostasis and inflammation regulation.
  • It also reduced the phosphorylation of pro-inflammatory pathways, thereby mitigating brain injury associated with sepsis .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Study FocusConcentrationKey Findings
Pancreatic Cancer Cells80 µMInduced apoptosis; decreased PCNA; inhibited migration
Sepsis ModelVariableReduced neuroinflammation; upregulated AMPK; antioxidant effects

Case Studies

  • Pancreatic Cancer : A study demonstrated that this compound significantly inhibited the growth of PANC-1 and MIA PaCa-2 cells. The compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased ROS levels.
  • Neuroinflammation in Sepsis : In a rat model of sepsis, this compound treatment resulted in improved neurological outcomes by reducing inflammation and oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the recommended methods for preparing matairesinol stock solutions in experimental settings?

this compound is typically dissolved in organic solvents such as DMSO (30 mg/mL) or ethanol (2 mg/mL) due to its low aqueous solubility. For aqueous buffer compatibility, dissolve this compound in DMSO first, then dilute with the buffer (e.g., PBS at pH 7.2), achieving a solubility of ~0.25 mg/mL in a 1:4 DMSO:PBS mixture. Avoid long-term storage of aqueous solutions (>24 hours) to maintain stability .

Q. How can researchers verify the identity and purity of synthesized this compound?

Characterization involves spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC). For new derivatives, provide full spectral data (e.g., 1^1H/13^13C NMR) and compare retention times with authentic standards. Known compounds require literature cross-referencing and purity assessment via elemental analysis or high-resolution mass spectrometry .

Q. What are the primary biosynthetic pathways of this compound in plant models like Forsythia?

this compound is derived from (+)-pinoresinol via enantioselective enzymatic reductions (e.g., dirigent proteins and pinoresinol-lariciresinol reductases). In Forsythia intermedia, (-)-matairesinol is preferentially formed, with subsequent regiospecific glucosylation to matairesinoside before methylation to arctiin .

Advanced Research Questions

Q. How can network pharmacology and molecular docking be applied to study this compound’s anticancer mechanisms?

Network pharmacology integrates target prediction (e.g., SwissTargetPrediction), pathway enrichment (KEGG/GO), and molecular docking (AutoDock Vina) to identify key targets (e.g., AKT1, STAT3). For example, this compound’s binding affinity to PI3K/Akt pathway components can be validated via molecular dynamics simulations (100 ns) to assess stability (RMSD/RMSF metrics) .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with chemotherapeutics like 5-FU?

Use the Bliss independence model to quantify synergy: calculate expected (E) and observed (O) inhibitory rates using E=X+YXYE = X + Y - XY, where XX and YY are single-agent effects. In pancreatic cancer cells, combinations (e.g., 80 µM this compound + 20 µM 5-FU) showed significant ∆ values (O > E), validated via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential loss (JC-1 dye) .

Q. How can contradictory data on this compound’s bioactivity (e.g., pro-survival vs. cytotoxic effects) be resolved?

Context-dependent effects may arise from dose variations (e.g., 100 µM this compound extends C. elegans lifespan, while 9 µg/mL is cytotoxic to colon 26 cells). Use transcriptomics (RNA-seq) to identify dose-specific pathways (e.g., ROS modulation vs. HIF-1α suppression) and validate with knockout models (e.g., hif-1 mutants) .

Q. What methodologies address the enantioselectivity challenges in this compound methylation studies?

Enzyme assays with purified O-methyltransferases (e.g., FkMOMT) reveal non-regiospecific methylation of both (+)- and (-)-matairesinol. Use chiral HPLC to separate enantiomers and LC-MS to quantify products (e.g., isoarctigenin vs. arctigenin). QRT-PCR confirmed callus-specific FkMOMT expression, aligning with this compound accumulation in Forsythia cultures .

Q. How can epidemiological findings on this compound’s mortality reduction be reconciled with mechanistic studies?

Observational data (e.g., Zutphen Elderly Study) link this compound intake to reduced CHD/CVD mortality (RR = 0.72 per 1-SD increase), but confounding factors (e.g., wine consumption) require Mendelian randomization. Validate via in vivo models (e.g., ApoE/^{-/-} mice) measuring plaque formation and inflammatory cytokines (IL-6, TNF-α) .

Q. Methodological Resources

  • Data Contradiction Analysis : Apply Hill’s criteria (dose-response, consistency) and multi-omics integration (DeepKEGG) to prioritize mechanistic pathways .
  • Compound Handling : Refer to OSHA-compliant SDS sheets for storage (-20°C, desiccated) and disposal guidelines (incineration) .

特性

IUPAC Name

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920490
Record name Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pearl white powder, Bland aroma
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (-)-Matairesinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Sparingly Soluble (in ethanol)
Record name (-)-Matairesinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

580-72-3
Record name (-)-Matairesinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Matairesinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Matairesinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MATAIRESINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Matairesinol
Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Matairesinol
Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Matairesinol
Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Matairesinol
Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Matairesinol
Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Matairesinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。